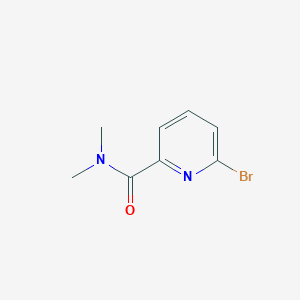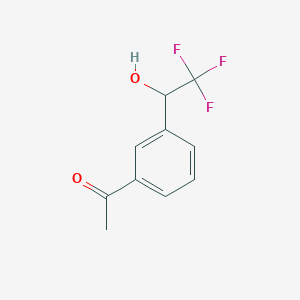
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone is a chemical compound with the molecular formula C10H9F3O2. It is known for its unique trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical and physical properties. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents. One common method includes the use of Grignard reagents, where 2,2,2-trifluoroacetophenone undergoes a reaction with a Grignard reagent to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of phase transfer catalysts and polar solvents can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to enzyme inhibition or modulation of receptor activity, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the hydroxyethyl substitution.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a similar trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness: 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone is unique due to its specific combination of a trifluoromethyl group and a hydroxyethyl group attached to a phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
1-[3-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-2-4-8(5-7)9(15)10(11,12)13/h2-5,9,15H,1H3 |
Clé InChI |
TTXZYSKONFKULU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


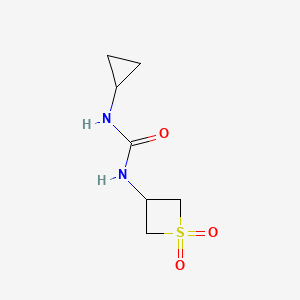
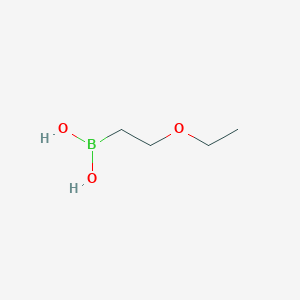
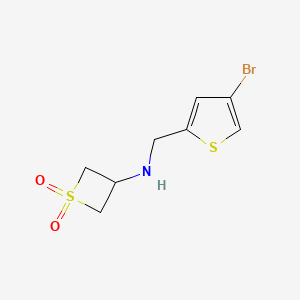
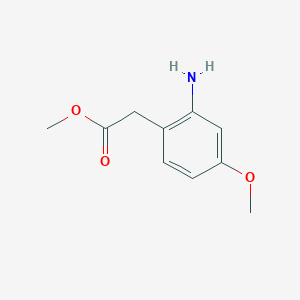
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
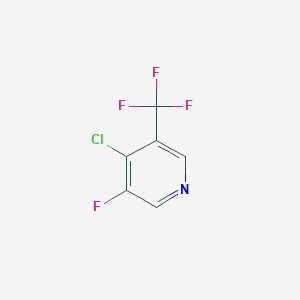

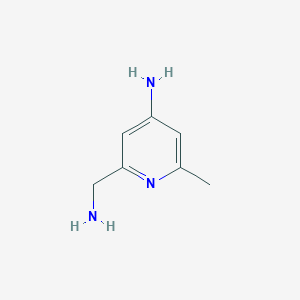
![5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12963481.png)
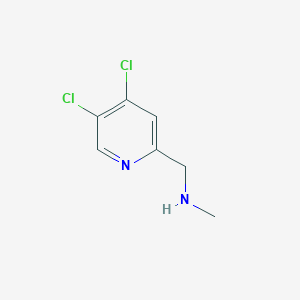
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
